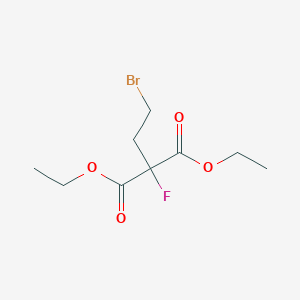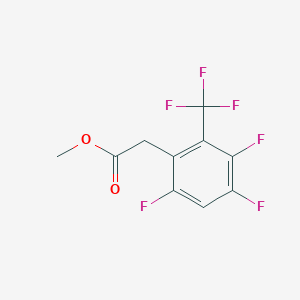
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene typically involves the reaction of fluorinated phenols with a suitable fluorinated alkene under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings.
化学反应分析
Types of Reactions
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: Investigation of its properties as a potential drug candidate or diagnostic agent.
Industry: Use in the production of high-performance materials, coatings, and specialty chemicals.
作用机制
The mechanism of action of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
- 2,3,3,3-Tetrafluoro-1,1-bis(4-fluorophenoxy)-prop-1-ene
- 2,3,3,3-Tetrafluoro-1,1-bis(2-fluorophenoxy)-prop-1-ene
- 2,3,3,3-Tetrafluoro-1,1-bis(3-chlorophenoxy)-prop-1-ene
Uniqueness
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-fluoro-3-[2,3,3,3-tetrafluoro-1-(3-fluorophenoxy)prop-1-enoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-9-3-1-5-11(7-9)22-14(13(18)15(19,20)21)23-12-6-2-4-10(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWYTTCTJZFJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=C(C(F)(F)F)F)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)








![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)
